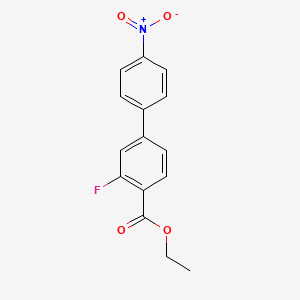

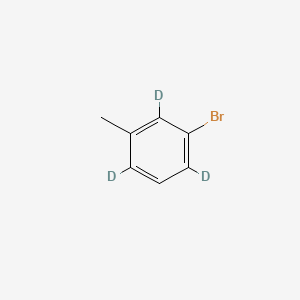

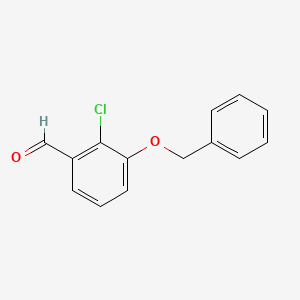

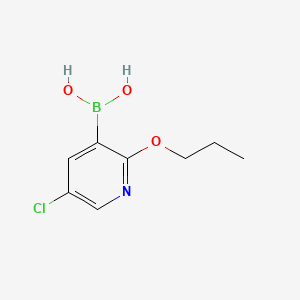

![molecular formula C7H3ClN4 B582399 4-Chloropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile CAS No. 1263286-52-7](/img/structure/B582399.png)

4-Chloropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Chloropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile is a chemical compound with the molecular formula C6H4ClN3 . It is a solid substance with a molecular weight of 153.57 . This compound is an integral part of several kinase inhibitors and nucleoside drugs .

Molecular Structure Analysis

The InChI code for 4-Chloropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile is 1S/C6H4ClN3/c7-6-5-2-1-3-10(5)9-4-8-6/h1-4H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

4-Chloropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile is a solid substance . It has a molecular weight of 153.57 . The compound should be stored in an inert atmosphere at 2-8°C .Aplicaciones Científicas De Investigación

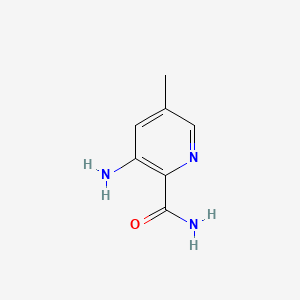

Kinase Inhibition in Cancer Therapy

Pyrrolo[2,1-f][1,2,4]triazine is a fused heterocycle integral to several kinase inhibitors used in cancer treatment. Kinases play a crucial role in cell signaling pathways, and inhibiting specific kinases can selectively target cancer cells without harming healthy tissues. Notably, the FDA has approved numerous small molecule protein kinase inhibitors, many of which incorporate this scaffold .

Antimicrobial Activity

Research has explored derivatives of 4-amino-1,2,4-triazolo[5,1-c][1,2,4]triazines containing the NO2-group at position 3. These compounds exhibit antimicrobial activity against Neisseria gonorrhoeae, the causative agent of gonorrhea, a common sexually transmitted disease .

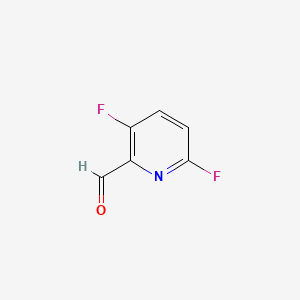

Synthetic Strategies

Efficient synthetic routes exist for pyrrolo[2,1-f][1,2,4]triazine derivatives. Researchers have employed rearrangement of pyrrolooxadiazines and other methods to synthesize these compounds. Understanding synthetic strategies aids in developing novel derivatives for various applications .

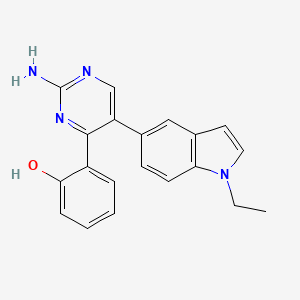

Nucleoside Drug Design

Pyrrolo[2,1-f][1,2,4]triazine is a component of nucleoside drugs such as avapritinib (used in gastrointestinal stromal tumors) and remdesivir (an antiviral drug). Its unique structure contributes to the efficacy of these medications .

Photophysical Properties

The photophysical behavior of pyrrolo[2,1-f][1,2,4]triazine derivatives is of interest. Their absorption and emission properties make them suitable for applications in fluorescence-based sensors, imaging, and optoelectronics.

Safety and Hazards

The safety information for 4-Chloropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

Mecanismo De Acción

Target of Action

It is noted that pyrrolo[2,1-f][1,2,4]triazine, a core structure in the compound, is an integral part of several kinase inhibitors . Kinases are proteins that play a crucial role in cell signaling and regulation .

Mode of Action

Kinase inhibitors typically work by binding to the kinase, thereby preventing it from participating in cell signaling processes . This can result in changes such as slowed cell growth or increased cell death .

Biochemical Pathways

Kinase inhibitors generally affect pathways related to cell growth and survival . By inhibiting kinases, these compounds can disrupt these pathways and their downstream effects, potentially leading to outcomes such as slowed tumor growth .

Result of Action

As a potential kinase inhibitor, it may lead to effects such as slowed cell growth or increased cell death .

Propiedades

IUPAC Name |

4-chloropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClN4/c8-7-6-5(3-9)1-2-12(6)11-4-10-7/h1-2,4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCOFQVBGPXFRSE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=C1C#N)C(=NC=N2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90677503 |

Source

|

| Record name | 4-Chloropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile | |

CAS RN |

1263286-52-7 |

Source

|

| Record name | 4-Chloropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-YL]ethanamine hydrochloride](/img/structure/B582330.png)